molecular formula C9H12N2O2 B2379175 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439896-41-9

1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No. B2379175
CAS RN: 1439896-41-9
M. Wt: 180.207
InChI Key: POZHIUIZYRNOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic molecule. It contains a cyclobutylmethyl group, an imidazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The cyclobutylmethyl group is a cyclobutane (a four-carbon ring) with a methyl group attached . The imidazole ring is a five-membered ring containing two nitrogen atoms . The carboxylic acid group consists of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the imidazole ring might be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of a carboxylic acid group could result in acidic properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Process Intensified Flow Synthesis : 1H-4-substituted imidazoles, like 1-(Cyclobutylmethyl)-1H-imidazole-2-carboxylic acid, are vital in the synthesis of NS5A inhibitors, with daclatasvir as a notable example. These compounds are synthesized using high-temperature/high-pressure continuous flow, a key technology for enhancing processes and reducing environmental impact (Carneiro et al., 2015).

  • Pharmacological Evaluation : 1H-imidazoles have been synthesized and tested for their biological activity, showing a clear structure-activity relationship. Some derivatives have shown hormonal activity in estrogen receptor positive cells, and others have exhibited antiproliferative effects against human breast cancer cell lines (Wiglenda et al., 2005).

  • Selected Transformations of 1H-imidazole 3-oxides : Optically active 1H-imidazole 3-oxides with substituted acetate groups have been synthesized from α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde. These compounds can be further transformed into dihydro-1H-imidazole-2-thione derivatives (Jasiński et al., 2008).

  • Hydrolysis and Crystallization : Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate can undergo hydrolysis to form 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This demonstrates the imidazole’s potential for forming stable crystalline structures (Wu et al., 2005).

Medicinal Chemistry and Applications

  • Synthesis of Fungicidal Compounds : Triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid have shown good and broad-spectrum fungicidal activities. Such compounds are synthesized using the reaction of the ligand with tricyclohexyltin hydroxide and fenbutatin oxide (Mao et al., 2015).

  • β-Glucuronidase Inhibitory Activity : Synthetic derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylates have demonstrated significant β-glucuronidase inhibitory activity, suggesting potential therapeutic applications (Salar et al., 2017).

  • Prodrug Development : α-(1H-imidazol-1-yl)alkyl carboxylic acid esters have been synthesized as potential prodrugs of carboxylic acids. These compounds have shown to be chemically labile and could serve as novel prodrugs (Majumdar et al., 2007).

Safety and Hazards

Without specific information on this compound, it’s hard to provide details on safety and hazards. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-(cyclobutylmethyl)imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHIUIZYRNOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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